

2-chloro-N-(3-methoxypropyl)acetamide

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-chloro-N-(3-methoxypropyl)acetamide
Cat. No.:	B1622396

[Get Quote](#)

An In-Depth Technical Guide to **2-chloro-N-(3-methoxypropyl)acetamide**: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of **2-chloro-N-(3-methoxypropyl)acetamide**, a valuable chemical intermediate. The document details its molecular structure, chemical formula, and key physicochemical properties. A significant focus is placed on its synthesis via the acylation of 3-methoxypropylamine with chloroacetyl chloride, including a detailed, field-tested experimental protocol and a discussion of the mechanistic rationale behind reagent selection. This guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering authoritative insights into the handling, synthesis, and application of this compound.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research and development. This section outlines the fundamental identifiers and structural representation of **2-chloro-N-(3-methoxypropyl)acetamide**.

Nomenclature and Identifiers

A consistent set of identifiers ensures unambiguous communication and information retrieval for a specific chemical entity.

Identifier	Value	Source
IUPAC Name	2-chloro-N-(3-methoxypropyl)acetamide	N/A
CAS Number	1709-03-1	[1] [2]
MDL Number	MFCD03001138	[1]
Molecular Formula	C6H12ClNO2	[1] [2]
Molecular Weight	165.62 g/mol	[1] [2]
SMILES	O=C(NCCCCC)CCl	[1]

Structural Representation

The molecular structure dictates the chemical behavior and reactivity of the compound. **2-chloro-N-(3-methoxypropyl)acetamide** is an aliphatic N-substituted amide containing a reactive chloroacetyl group and a methoxypropyl chain.

Caption: 2D Molecular Structure of **2-chloro-N-(3-methoxypropyl)acetamide**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setup, purification, and storage.

Property	Value
Physical Form	Solid[2]
Melting Point	30 °C[2]
Boiling Point	88 °C @ 0.5 Torr[2]
Density	~1.184 g/cm ³ (estimate)[2]
Refractive Index	~1.471 (estimate)[2]

These properties indicate that the compound is a low-melting solid at standard temperature and pressure, requiring controlled, cool, and dry storage conditions. Its volatility under vacuum makes it amenable to purification by distillation at reduced pressure.

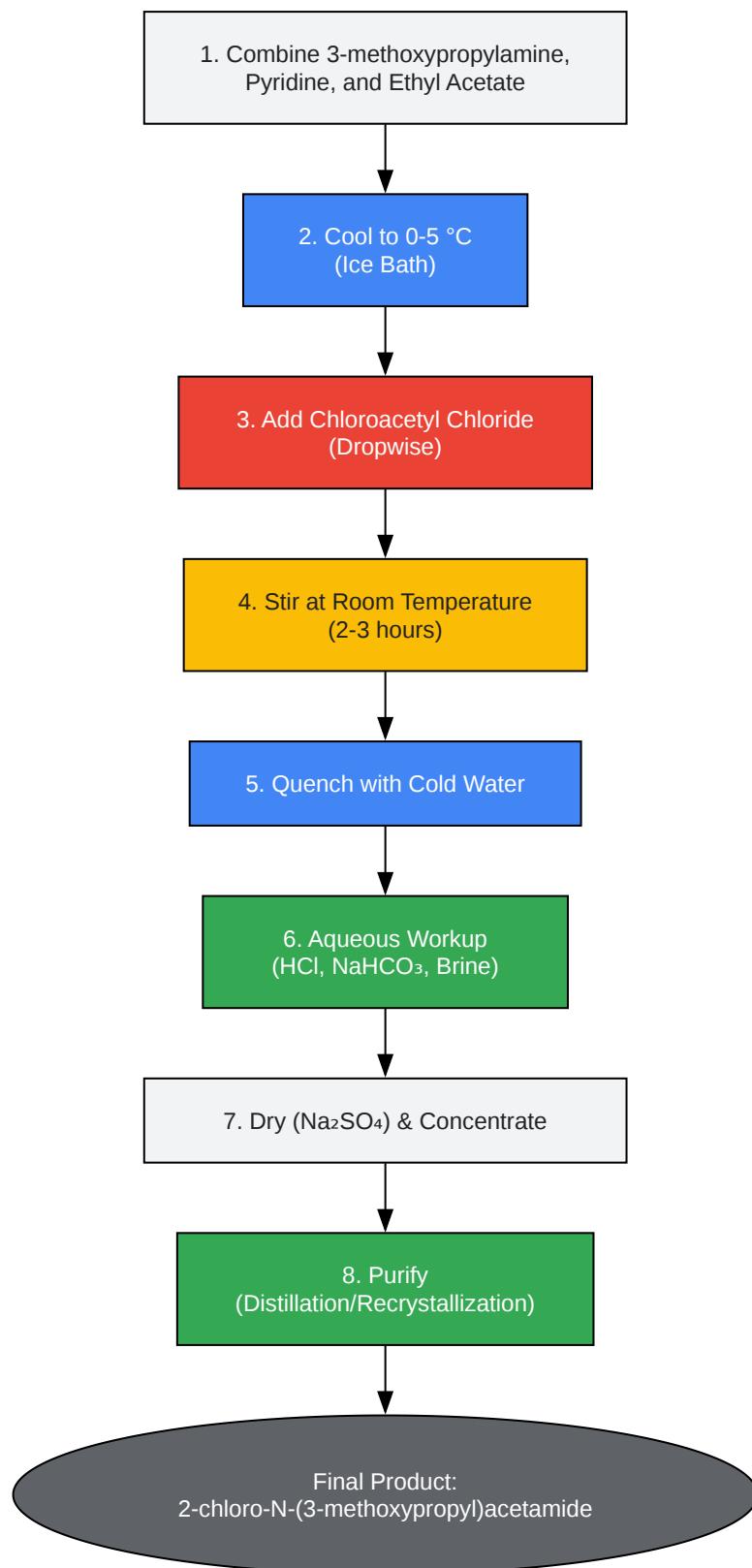
Synthesis and Mechanism

The synthesis of N-substituted chloroacetamides is a cornerstone reaction in medicinal chemistry, providing a versatile scaffold for further elaboration.[3] The primary route to **2-chloro-N-(3-methoxypropyl)acetamide** is the nucleophilic acyl substitution between 3-methoxypropylamine and chloroacetyl chloride.[4][5]

Rationale for Reagent and Condition Selection

- Reactants: The selection of 3-methoxypropylamine and chloroacetyl chloride directly builds the target molecule's backbone. Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, making the carbonyl carbon highly electrophilic.[5]
- Base (Pyridine or Triethylamine): The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize this HCl in situ.[4][6] Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which accelerates the reaction.[4]

- Solvent (Anhydrous Ethyl Acetate or Dichloromethane): An aprotic, anhydrous solvent is crucial. The presence of water would lead to the rapid hydrolysis of the highly reactive chloroacetyl chloride, reducing the yield.^[4] Ethyl acetate (EtOAc) is an excellent choice due to its aprotic nature and ability to dissolve the reactants, while also facilitating product isolation.
- Temperature (0–5 °C): The acylation of amines is a highly exothermic reaction. Initial cooling in an ice-water bath is a critical control measure to manage the reaction rate, prevent side reactions, and ensure safety.^{[4][7]}


Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

- Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxypropylamine (8.91 g, 0.1 mol, 1.0 equiv.) and anhydrous ethyl acetate (100 mL).
- Inert Atmosphere: Begin stirring and purge the system with dry nitrogen.
- Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C.
- Base Addition: Add pyridine (8.7 g, 0.11 mol, 1.1 equiv.) to the stirred solution.
- Reagent Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol, 1.1 equiv.) dropwise via the addition funnel over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve the pyridinium hydrochloride salt.

- **Workup & Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure **2-chloro-N-(3-methoxypropyl)acetamide**.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-chloro-N-(3-methoxypropyl)acetamide**.

Safety and Handling

The chloroacetamide functional group imparts specific toxicological properties that demand rigorous safety protocols.[8] While specific data for this molecule is limited, the class of chloroacetamides is known to be toxic and may act as skin sensitizers.[9][10]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the compound and its reagents.[9][11]
- Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
- Exposure Controls: Avoid contact with skin and eyes.[10] In case of contact, wash the affected area immediately with copious amounts of water.[11]
- Reactivity: Chloroacetyl chloride is highly corrosive and reacts violently with water.[5] Handle with extreme care under anhydrous conditions.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.

Applications in Research and Development

2-chloro-N-(3-methoxypropyl)acetamide is not typically an end-product but rather a versatile intermediate or building block in multi-step organic synthesis. The reactive C-Cl bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes it a valuable precursor for creating libraries of compounds in drug discovery and agrochemical research.[3][5][8] Its derivatives have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1709-03-1|2-Chloro-N-(3-methoxypropyl)acetamide|BLD Pharm [bldpharm.com]
- 2. 1709-03-1 CAS MSDS (2-CHLORO-N-(3-METHOXY-PROPYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpsr.info [ijpsr.info]
- 4. orgsyn.org [orgsyn.org]
- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. prepchem.com [prepchem.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-chloro-N-(3-methoxypropyl)acetamide molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1622396#2-chloro-n-3-methoxypropyl-acetamide-molecular-structure-and-formula\]](https://www.benchchem.com/product/b1622396#2-chloro-n-3-methoxypropyl-acetamide-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com